molecular formula C11H16FN B12069616 Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- CAS No. 473733-21-0

Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)-

Cat. No.: B12069616
CAS No.: 473733-21-0
M. Wt: 181.25 g/mol
InChI Key: ONHZOAAJDYSRRQ-JTQLQIEISA-N
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Description

Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- is a chemical compound with a complex structure that includes a benzenemethanamine backbone, a tert-butyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzenemethanamine Backbone: This step involves the reaction of benzyl chloride with ammonia or an amine to form benzenemethanamine.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-ethyl-
  • Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-chloro-
  • Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-methyl-

Uniqueness

Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

CAS No.

473733-21-0

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

(1R)-1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H16FN/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,13H2,1-3H3/t10-/m0/s1

InChI Key

ONHZOAAJDYSRRQ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC(=CC=C1)F)N

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)F)N

Origin of Product

United States

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